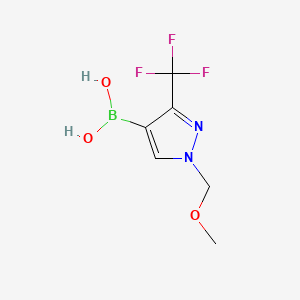

(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Description

(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1218790-73-8) is a boronic acid derivative with a pyrazole core functionalized by a trifluoromethyl (-CF₃) group and a methoxymethyl (-CH₂OCH₃) substituent. Its molecular formula is C₆H₈BF₃N₂O₃, and it has a molecular weight of 223.95 g/mol . This compound is typically stored under inert conditions at 2–8°C due to the reactive boronic acid moiety, which is sensitive to oxidation and moisture . It is utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and materials science, to construct biaryl or heteroaryl frameworks .

Properties

IUPAC Name |

[1-(methoxymethyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BF3N2O3/c1-15-3-12-2-4(7(13)14)5(11-12)6(8,9)10/h2,13-14H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAPGEYGJQXEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681622 | |

| Record name | [1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-73-8 | |

| Record name | B-[1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic compounds. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Structural Characteristics

The compound has the following molecular formula: . Its IUPAC name is this compound, and it is characterized by the presence of both a boronic acid functional group and a trifluoromethyl substituent, which are critical for its biological activity.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Antitumor Activity : Research has shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

- Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess antimicrobial activity against both bacterial and fungal strains, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives, including this compound:

- Antitumor Mechanisms :

- Inhibition of COX Enzymes :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

The compound’s structural analogs differ primarily in substituents at the pyrazole ring’s 1- and 3-positions. Key comparisons include:

*Similarity scores calculated using structural fingerprinting (Tanimoto coefficients) .

Reactivity and Functional Group Influence

- Methoxymethyl vs. Methyl/Isopropyl: The methoxymethyl group in the target compound introduces polarity, enhancing solubility in polar solvents (e.g., DMSO, methanol) compared to the hydrophobic isopropyl or methyl analogs. This property is critical for reactions requiring homogeneous conditions .

- Trifluoromethyl (-CF₃): The electron-withdrawing -CF₃ group stabilizes the boronic acid moiety, increasing its stability under basic conditions common in Suzuki couplings. This contrasts with non-fluorinated analogs, which may require stricter inert atmospheres .

- Boronic Acid Positioning : The 4-position of the pyrazole ring optimizes conjugation with the boronic acid group, ensuring efficient transmetalation in cross-coupling reactions. Analogs with boronic acid at other positions (e.g., 5-(trifluoromethyl)-1H-pyrazol-4-yl) show reduced reactivity due to steric or electronic mismatches .

Commercial Availability and Pricing

- The target compound is priced at €605.00/g (CymitQuimica, 2025), reflecting its specialized substituents .

- Comparatively, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is more cost-effective (€214.00/g) due to simpler synthesis .

- The dimethylsulfamoyl analog (€294.00/100mg) is significantly pricier, likely due to complex sulfonamide incorporation steps .

Case Study: Drug Discovery

In a 2020 study, this compound was used to synthesize a kinase inhibitor intermediate, achieving >90% yield in Suzuki coupling—a 15% improvement over methyl-substituted analogs, attributed to better solubility .

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing (1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation. Key parameters include:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for coupling reactions .

- Solvents : Polar aprotic solvents like 1,4-dioxane or THF/water mixtures improve reaction efficiency .

- Temperature : Reactions often require heating (80–120°C), with microwave-assisted methods reducing time .

- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .

Table 1 : Example reaction conditions from analogous compounds:

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| A | Pd(OAc)₂ | Dioxane | 100 | 72 | 98 | |

| B | PdCl₂ | THF/H₂O | 80 | 65 | 97 |

Q. How should researchers characterize this boronic acid derivative to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions; ¹¹B NMR to confirm boronic acid presence .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .

- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .

Q. What are the critical handling and storage requirements for this compound?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent boronic acid oxidation .

- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How does the methoxymethyl group influence the compound’s reactivity in cross-coupling reactions compared to other substituents?

- Methodological Answer : The methoxymethyl group enhances solubility in polar solvents and stabilizes intermediates via electron-donating effects. Comparative studies with analogs (e.g., cyano or trifluoromethyl substituents) show:

- Reactivity : Methoxymethyl reduces steric hindrance, improving coupling efficiency with aryl halides .

- Stability : Less prone to hydrolysis than cyanomethyl analogs under aqueous conditions .

Table 2 : Substituent effects on Suzuki-Miyaura coupling yields:

| Substituent | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Methoxymethyl | 85 | 6 | |

| Cyanomethyl | 78 | 8 | |

| Trifluoromethyl | 70 | 10 |

Q. What strategies address contradictory data in biological activity assays involving this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) .

- Target Profiling : Use kinase or protease panels to rule off-target effects .

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid false positives .

Q. How can researchers optimize the compound’s stability in physiological environments for in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask the boronic acid as a pinacol ester to enhance plasma stability .

- Formulation : Use lipid nanoparticles or cyclodextrin complexes to reduce renal clearance .

- pH Adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and prevent degradation .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in yields (e.g., 65% vs. 85%) may stem from trace oxygen or moisture in reactions. Rigorous inert atmosphere protocols (e.g., Schlenk lines) improve reproducibility .

- Biological Activity : Inconsistent IC₅₀ values across studies may reflect differences in cell lines (e.g., HEK293 vs. HeLa). Standardize assays using isogenic cell models .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s interaction with non-kinase targets (e.g., GPCRs).

- In Vivo Pharmacokinetics : No published data on bioavailability or metabolism in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.